Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].
The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].
Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:
2-Propanol-1,1,1,3,3,3-d6, also known as isopropanol-1,1,1,3,3,3-d6, is a deuterated isotopomer of isopropanol (2-propanol). In simpler terms, it's a molecule of isopropanol where all the hydrogen atoms on the two methyl groups (CH₃) have been replaced with deuterium (D), a heavier isotope of hydrogen with a neutron in its nucleus []. This specific deuteration pattern is indicated by the numbers after the name (1,1,1,3,3,3).
This compound finds application in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy []. Due to the different magnetic properties of hydrogen and deuterium, replacing hydrogens with deuterium can simplify NMR spectra, making it easier to identify and analyze other atoms in the molecule.
2-Propanol-1,1,1,3,3,3-d6 shares the same basic structure as isopropanol: a three-carbon chain (propane) with a hydroxyl group (OH) attached to the central carbon and two methyl groups (CD₃) on the remaining carbons []. The key difference lies in the replacement of hydrogen with deuterium in the methyl groups. This doesn't significantly alter the overall structure, but the increased mass of deuterium can affect some properties like vibrational frequencies.
One reported method for synthesizing 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone (acetone with all hydrogens replaced by deuterium) [].
(CD₃)₂CO + H₂ → (CD₃)₂CHOH (balanced equation)
As a research-oriented compound, specific reactions involving 2-Propanol-1,1,1,3,3,3-d6 beyond its use as a solvent or NMR reference standard might not be readily available in scientific literature.
Flammable;Irritant